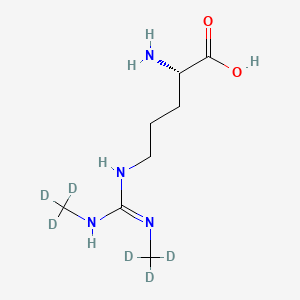
Amidoethyl-Meloxicam (Meloxicam-Verunreinigung)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amido Ethyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in research settings to study the properties and effects of Meloxicam and its related compounds. It has shown anti-inflammatory, analgesic, and antipyretic properties by inhibiting the production of prostaglandins through the cyclooxygenase-2 (COX-2) pathway .
Wissenschaftliche Forschungsanwendungen
Amido Ethyl Meloxicam is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of Meloxicam and its impurities.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research on Amido Ethyl Meloxicam helps in understanding the pharmacokinetics and pharmacodynamics of Meloxicam, aiding in the development of more effective NSAIDs.
Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of Meloxicam formulations
Wirkmechanismus
Target of Action
Amido Ethyl Meloxicam, also known as a Meloxicam Impurity, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
Amido Ethyl Meloxicam acts by inhibiting COX-2 . This inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain. By reducing the levels of these compounds, the drug helps to alleviate symptoms associated with conditions like osteoarthritis and rheumatic diseases .
Biochemical Pathways
The primary biochemical pathway affected by Amido Ethyl Meloxicam is the prostaglandin synthesis pathway . By inhibiting COX-2, the drug prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. This results in a decrease in these inflammatory mediators, thereby reducing inflammation and pain.
Result of Action
The inhibition of COX-2 and subsequent reduction in prostaglandin levels result in anti-inflammatory, analgesic, and antipyretic effects . This makes Amido Ethyl Meloxicam effective in the treatment of conditions characterized by pain and inflammation, such as abdominal pain, osteoarthritis, and ankylosing spondylitis .
Biochemische Analyse
Biochemical Properties
Amido Ethyl Meloxicam (Meloxicam Impurity) plays a significant role in biochemical reactions. It blocks the production of prostaglandins by inhibiting cyclooxygenase-2 (COX-2)
Cellular Effects
Given its anti-inflammatory properties, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Amido Ethyl Meloxicam (Meloxicam Impurity) involves the inhibition of cyclooxygenase-2 (COX-2), which leads to a decrease in the production of prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation and pain.
Vorbereitungsmethoden
The synthesis of Amido Ethyl Meloxicam involves several steps, starting with the preparation of the core structure of Meloxicam. The synthetic route typically includes the following steps:
Formation of the Benzothiazine Ring: This involves the reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazine ring.
Introduction of the Amido Group: The amido group is introduced through a reaction with ethylamine under controlled conditions.
Final Purification: The compound is purified using chromatographic techniques to obtain the final product with high purity.
Industrial production methods for Amido Ethyl Meloxicam are similar to laboratory synthesis but are scaled up to meet the demands of research and pharmaceutical industries. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Amido Ethyl Meloxicam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amido group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but typically include modified benzothiazine derivatives .
Vergleich Mit ähnlichen Verbindungen
Amido Ethyl Meloxicam is similar to other Meloxicam impurities and derivatives, such as:
Amido Methyl Meloxicam: Another impurity of Meloxicam with similar properties but different molecular structure.
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide:
Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide:
Amido Ethyl Meloxicam is unique due to its specific amido group, which influences its chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19(16-17-9-10(2)24-16)15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTQFLHZAJMDBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716206 |
Source


|
| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881399-30-0 |
Source


|
| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)





